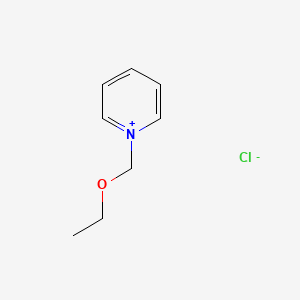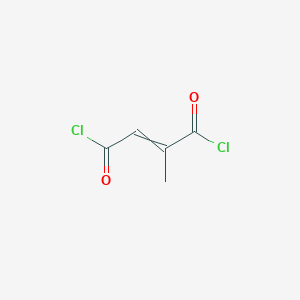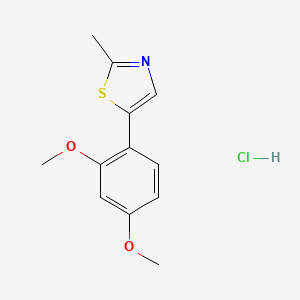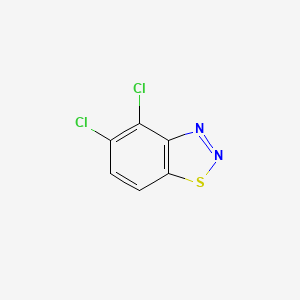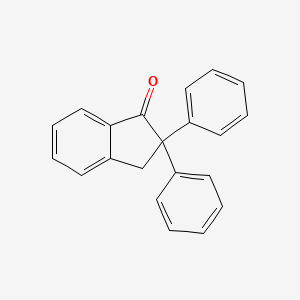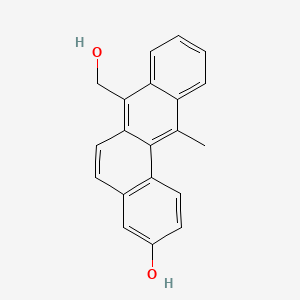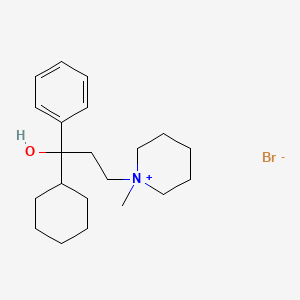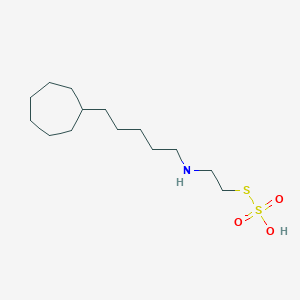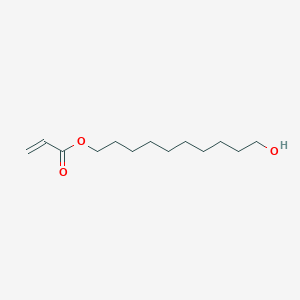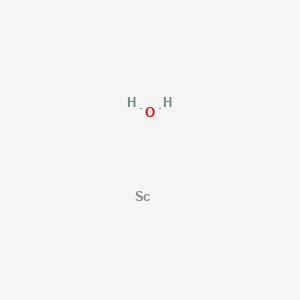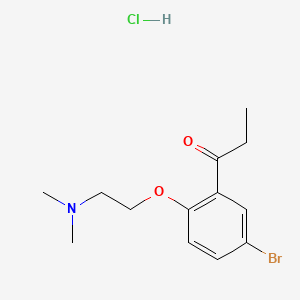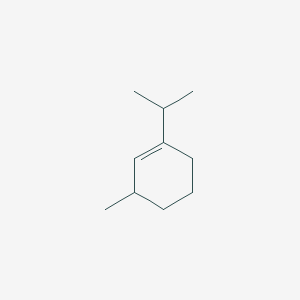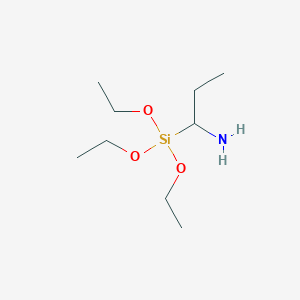
1-Propanamine, 1-(triethoxysilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 1-(triethoxysilyl)-: is a chemical compound with the molecular formula C9H23NO3Si and a molecular weight of 221.3693 g/mol . It is also known by other names such as (γ-Aminopropyl)triethoxysilane and (3-Aminopropyl)triethoxysilane . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanamine, 1-(triethoxysilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ammonia or amines under controlled conditions . The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 1-(triethoxysilyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 1-(triethoxysilyl)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides .
Major Products Formed:
Polysiloxanes: Formed through condensation reactions.
Substituted amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Propanamine, 1-(triethoxysilyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Employed in the synthesis of functionalized silanes and siloxanes .
Biology:
- Utilized in the modification of surfaces for biomolecule immobilization.
- Applied in the preparation of biocompatible materials for medical devices .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the development of antimicrobial coatings .
Industry:
- Used in the production of adhesives, sealants, and coatings.
- Employed in the manufacture of advanced composite materials .
Mechanism of Action
The mechanism of action of 1-Propanamine, 1-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The amine group can react with electrophiles , while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparison with Similar Compounds
3-(Trimethoxysilyl)-1-propanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-(Trimethoxysilylpropyl)amine: Another similar compound with methoxy groups.
Uniqueness: 1-Propanamine, 1-(triethoxysilyl)- is unique due to its triethoxysilyl group, which provides distinct hydrolysis and condensation properties compared to its trimethoxysilyl counterparts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
21729-84-0 |
|---|---|
Molecular Formula |
C9H23NO3Si |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
1-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-9(10)14(11-6-2,12-7-3)13-8-4/h9H,5-8,10H2,1-4H3 |
InChI Key |
JBHRGAHUHVVXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


